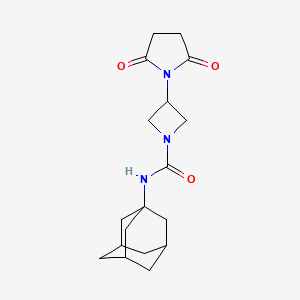![molecular formula C18H13ClN6OS B2486359 N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-43-5](/img/structure/B2486359.png)
N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide" belongs to a class of chemicals that often exhibit significant biological activity, including potential anticancer effects and enzyme inhibition. The structural components, including the triazolo[4,3-b]pyridazine core and chlorophenyl and pyridinyl substituents, suggest a molecule designed for high specificity and activity in biological systems.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors like chloropyridines and amidoximes, leading to complex heterocyclic structures through reactions such as hydrazinolysis, cyclization, and amide formation (Karpina et al., 2019). Such synthetic routes underscore the versatility and complexity of synthesizing triazolo and pyridazine derivatives.
Molecular Structure Analysis
Detailed structural elucidation using techniques such as NMR and X-ray diffraction is crucial for confirming the molecular structure of synthesized compounds. Studies often reveal non-planar arrangements between different rings in the molecule, highlighting the importance of stereochemistry in the biological activity of these compounds (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including nucleophilic substitution and oxidative cyclization, to introduce or modify functional groups. These reactions can significantly alter the biological activity and solubility of the compounds (Reichelt et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Synthetic Approaches
Research on similar compounds has focused on developing efficient synthetic methods for creating [1,2,4]triazolo[4,3-a]pyridine derivatives, which are valued for their biological properties. One study details a method for synthesizing a diverse set of acetamides with an 1,2,4-oxadiazole cycle, demonstrating the versatility of these compounds for further pharmacological evaluation (Karpina et al., 2019).
Anticancer Activity
Modifications of the [1,2,4]triazolo[4,3-b]pyridine moiety, such as replacing the acetamide group with alkylurea, have shown significant anticancer effects alongside reduced toxicity, highlighting the therapeutic potential of these compounds (Wang et al., 2015).
Structural Analysis and Pharmacological Potential
The synthesis and structural analysis of closely related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, underscore their significance in medicinal chemistry due to their substantial pharmaceutical importance (Sallam et al., 2021).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes toxicity, flammability, reactivity, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential applications or areas of study for the compound. It could involve potential uses in medicine, industry, or research.
I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-12-4-3-5-13(10-12)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)14-6-1-2-9-20-14/h1-10H,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDIMKHVZIAKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
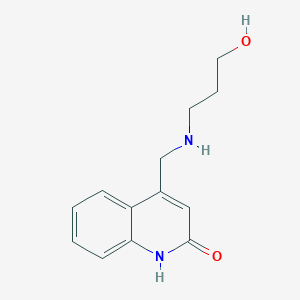
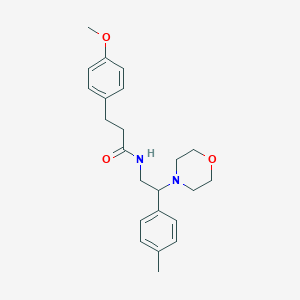
![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)
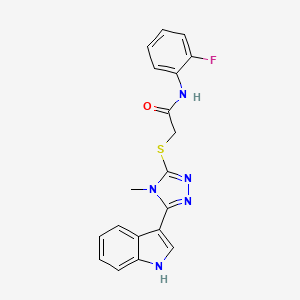
![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)
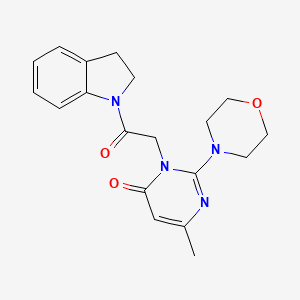
![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)
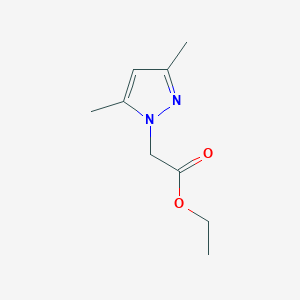
![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)
